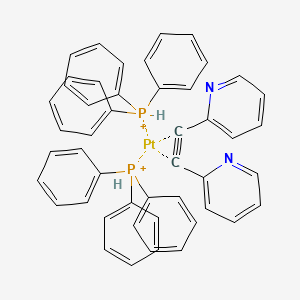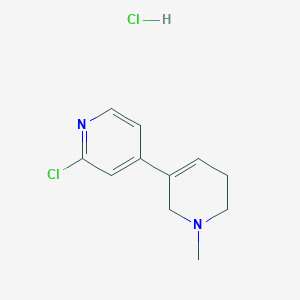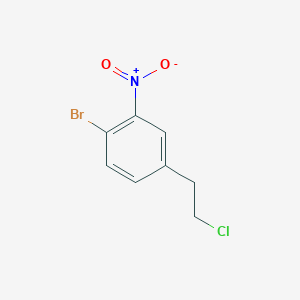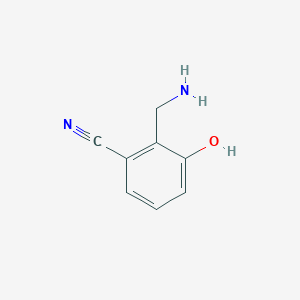
2-(Aminomethyl)-3-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3-hydroxybenzonitrile is an organic compound with the molecular formula C8H8N2O It features a benzene ring substituted with an aminomethyl group and a hydroxyl group, as well as a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-hydroxybenzonitrile typically involves the following steps:
Nitration: The starting material, 3-hydroxybenzonitrile, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products
Oxidation: 2-(Aminomethyl)-3-oxobenzonitrile.
Reduction: 2-(Aminomethyl)-3-aminobenzene.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-3-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-hydroxybenzonitrile depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The aminomethyl and hydroxyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-4-hydroxybenzonitrile: Similar structure but with the hydroxyl group in a different position.
2-(Aminomethyl)-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
2-(Aminomethyl)-3-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. The presence of both an aminomethyl and a hydroxyl group on the benzene ring allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(aminomethyl)-3-hydroxybenzonitrile |
InChI |
InChI=1S/C8H8N2O/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3,11H,5,10H2 |
InChI Key |
XMNXUGTZMIDMQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1,5-bis[(1-methylethyl)amino]-](/img/structure/B13134922.png)


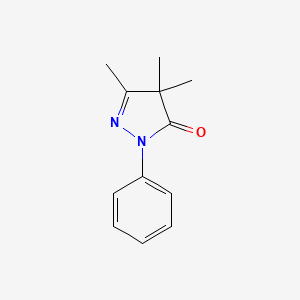
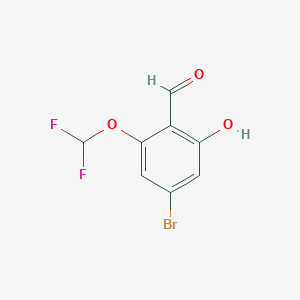
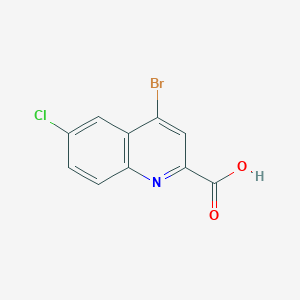
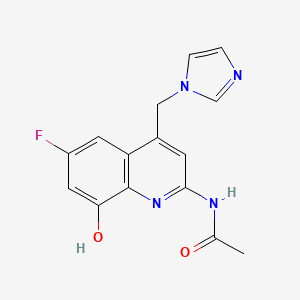
![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)
